molecular formula C8H8BrN3O2 B14556920 1-{[(5-Bromofuran-2-yl)methylidene]amino}imidazolidin-2-one CAS No. 62254-66-4

1-{[(5-Bromofuran-2-yl)methylidene]amino}imidazolidin-2-one

Cat. No.: B14556920
CAS No.: 62254-66-4
M. Wt: 258.07 g/mol
InChI Key: FJRPDRDJLWHRCO-UHFFFAOYSA-N
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Description

1-{[(5-Bromofuran-2-yl)methylidene]amino}imidazolidin-2-one is a chemical compound that features a furan ring substituted with a bromine atom and an imidazolidin-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(5-Bromofuran-2-yl)methylidene]amino}imidazolidin-2-one typically involves the condensation of 5-bromofurfural with imidazolidin-2-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{[(5-Bromofuran-2-yl)methylidene]amino}imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The imidazolidin-2-one moiety can be reduced to form imidazolidine derivatives.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

1-{[(5-Bromofuran-2-yl)methylidene]amino}imidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(5-Bromofuran-2-yl)methylidene]amino}imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    1-{[(5-Bromofuran-2-yl)methylidene]amino}imidazolidin-2,4-dione: Similar structure but with an additional carbonyl group.

    1-{[(5-Bromofuran-2-yl)methylidene]amino}imidazolidine: Lacks the carbonyl group in the imidazolidin-2-one moiety.

    1-{[(5-Bromofuran-2-yl)methylidene]amino}benzimidazolidin-2-one: Contains a benzimidazole ring instead of an imidazolidin-2-one ring.

Uniqueness

1-{[(5-Bromofuran-2-yl)methylidene]amino}imidazolidin-2-one is unique due to its specific combination of a brominated furan ring and an imidazolidin-2-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

62254-66-4

Molecular Formula

C8H8BrN3O2

Molecular Weight

258.07 g/mol

IUPAC Name

1-[(5-bromofuran-2-yl)methylideneamino]imidazolidin-2-one

InChI

InChI=1S/C8H8BrN3O2/c9-7-2-1-6(14-7)5-11-12-4-3-10-8(12)13/h1-2,5H,3-4H2,(H,10,13)

InChI Key

FJRPDRDJLWHRCO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)N=CC2=CC=C(O2)Br

Origin of Product

United States

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